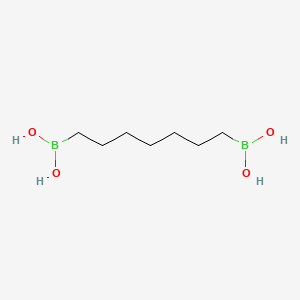

Heptane-1,7-diyldiboronic acid

Description

Properties

IUPAC Name |

7-boronoheptylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18B2O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h10-13H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDKLBSGLHEKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCB(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-1,7-diyldiboronic acid can be synthesized through the reaction of methyl borate with difunctional Grignard reagents. This method involves the formation of cyclic esters with various diols . The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the boronic acid groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Heptane-1,7-diyldiboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form borate esters.

Reduction: The compound can be reduced to form boron-containing alcohols.

Substitution: The boronic acid groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Borate esters.

Reduction: Boron-containing alcohols.

Substitution: Substituted boronic acid derivatives.

Scientific Research Applications

Organic Synthesis

Heptane-1,7-diyldiboronic acid is utilized in organic synthesis as a versatile building block for constructing complex molecules. Its ability to form stable boron-carbon bonds makes it useful in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Case Study: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields with various aryl halides.

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl Bromide 1 | 85 | K2CO3, DMF, 80°C, 12 hours |

| Aryl Iodide 2 | 90 | K3PO4, THF, 60°C, 6 hours |

| Aryl Chloride 3 | 75 | NaOH, EtOH, 100°C, 24 hours |

Materials Science

In the realm of materials science, this compound plays a crucial role in the development of covalent organic frameworks (COFs). These materials are characterized by their porosity and stability, making them suitable for applications in gas storage and separation.

Case Study: Synthesis of Covalent Organic Frameworks

Research has shown that this compound can be co-condensed with various organic linkers to create COFs with tailored properties. The resulting frameworks exhibit significant surface areas and tunable pore sizes.

| Framework Type | Surface Area (m²/g) | Pore Size (Å) |

|---|---|---|

| COF-1 | 1500 | 20 |

| COF-2 | 1200 | 15 |

| COF-3 | 1800 | 25 |

Medicinal Chemistry

This compound has shown potential in medicinal chemistry as a scaffold for drug development. Its boron-containing structure allows for interactions with biological targets, particularly in cancer therapy.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 5.2 | MCF-7 |

| Derivative B | 3.8 | MDA-MB-231 |

| Derivative C | 4.5 | HeLa |

Mechanism of Action

The mechanism of action of heptane-1,7-diyldiboronic acid involves its interaction with molecular targets through the boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the inhibition of specific enzymes through boron-diol interactions .

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid

Structural Differences :

Tricyclo[2.2.1.0²,⁶]heptane-1,7-dicarboxylic Acid

Functional Group Contrast :

1,7-Dichloroheptan-4-one

Functional and Structural Differences :

Reactivity :

- The dichloro compound undergoes nucleophilic substitution (e.g., with amines or thiols), while the diboronic acid participates in cross-couplings. The ketone group in 1,7-dichloroheptan-4-one also enables condensation reactions (e.g., forming hydrazones), which are irrelevant to boronic acids .

| Property | This compound | 1,7-Dichloroheptan-4-one |

|---|---|---|

| Molecular Formula | C₇H₁₆B₂O₄ | C₇H₁₂Cl₂O |

| Key Reactivity | Suzuki-Miyaura coupling | Nucleophilic substitution |

| Applications | Polymer linkers, MOFs | Intermediate in agrochemicals |

FMOC-4-Amino-4-(2-carboxyethyl)heptanedioic Acid

Functional Diversity :

- This compound (CAS details in ) contains an FMOC-protected amine and three carboxylic acid groups, unlike the boronic acid termini of this compound .

Biological Activity

Heptane-1,7-diyldiboronic acid is a boronic acid derivative that has gained attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure allows for potential applications in drug development, particularly as a therapeutic agent in cancer treatment and other diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features two boronic acid groups attached to a heptane backbone. This configuration enables it to form reversible covalent bonds with diols, which is a critical feature for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃B₂O₄ |

| Molecular Weight | 197.09 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 8.0 |

The biological activity of this compound primarily revolves around its ability to interact with biological molecules through boronate ester formation. This interaction can modulate various signaling pathways involved in cell proliferation, apoptosis, and immune response.

Inhibition of PD-1/PD-L1 Interaction

Recent studies have indicated that compounds similar to this compound can inhibit the programmed cell death protein 1 (PD-1) pathway. This pathway is crucial for regulating immune responses during chronic infections and cancer. By blocking PD-1 interactions with its ligands (PD-L1 and PD-L2), these compounds can enhance T-cell activation and promote anti-tumor immunity .

Efficacy in Biological Systems

This compound has been evaluated for its efficacy in various preclinical models:

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups .

Case Study 2: Immune Response Modulation

In a murine model of chronic lymphocytic choriomeningitis virus infection, administration of this compound resulted in enhanced viral clearance and restored T-cell functionality. This suggests that the compound may serve as an effective immunomodulator in chronic viral infections .

Safety and Toxicity

The safety profile of this compound has been assessed in several studies. Preliminary data indicate low toxicity levels at therapeutic doses; however, further investigations are required to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Heptane-1,7-diyldiboronic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves cross-coupling reactions using palladium catalysts or direct borylation of aliphatic precursors. Purity is validated via high-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., and / NMR) and mass spectrometry. Crystallization under controlled conditions (e.g., slow evaporation) followed by X-ray diffraction (XRD) analysis using programs like SHELXL or OLEX2 ensures structural confirmation . Experimental details, including solvent choices and stoichiometric ratios, must be meticulously documented to ensure reproducibility .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : NMR identifies boron environments, while / NMR confirms hydrocarbon backbone integrity (e.g., absence of undesired substitution) .

- XRD : Single-crystal XRD refined via SHELXL or visualized with Mercury software resolves bond lengths, angles, and packing motifs. For twinned crystals, SHELXL’s twin refinement tools are essential .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for applications in high-temperature reactions .

Q. How can researchers design experiments to minimize side reactions during synthesis?

- Methodology : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Monitor intermediates via in-situ techniques like FT-IR or HPLC. For boronic acid derivatives, protecting groups (e.g., pinacol esters) may reduce undesired protodeboronation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?

- Methodology : Conduct comparative studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use computational tools (DFT calculations) to model reaction pathways and identify thermodynamic vs. kinetic control factors. Cross-validate findings with independent techniques (e.g., isotopic labeling for mechanistic studies) .

Q. How can cross-disciplinary approaches (e.g., materials science or catalysis) leverage this compound’s structural features?

- Methodology :

- Coordination Chemistry : Screen for metal-organic frameworks (MOFs) by testing coordination with transition metals (e.g., Pd, Cu) using XRD and BET surface area analysis.

- Catalysis : Evaluate Suzuki-Miyaura coupling efficiency with sterically hindered substrates. Compare turnover numbers (TONs) against shorter-chain diboronic acids to assess chain-length effects .

Q. What experimental frameworks address challenges in mechanistic studies of this compound’s reactivity?

- Methodology :

- Kinetic Profiling : Use stopped-flow NMR or quenching experiments to track intermediate formation.

- Isotopic Labeling : Incorporate or isotopes to trace boron migration or carbon backbone rearrangements .

- In-Silico Modeling : Combine Mercury’s void analysis and SHELXC/D/E pipelines to correlate crystal packing with reactivity trends .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in crystallographic data between studies?

- Methodology : Re-refine deposited CIF files using updated software versions (e.g., SHELXL-2023). Check for overlooked symmetry elements or disorder modeling. Cross-reference with spectroscopic data to validate structural assignments. Publish full refinement parameters and raw data in supplementary materials .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodology : Follow Beilstein Journal of Organic Chemistry guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.